4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
Overview
Description
4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a carbamate linkage to a 4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves the following steps:
Formation of the Pyrazole Ring:
Carbamate Formation: The carbamate linkage is formed by reacting the pyrazole derivative with 4-methoxybenzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or carbamate derivatives.
Scientific Research Applications
4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate linkage can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a trifluoromethyl group and a carbamate linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-20-7-11(12(19-20)14(15,16)17)18-13(21)23-8-9-3-5-10(22-2)6-4-9/h3-7H,8H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDHRHHTNBKSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326684 | |
Record name | (4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477709-56-1 | |
Record name | (4-methoxyphenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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